2-methyl-N-propan-2-ylbenzamide
Description
2-Methyl-N-propan-2-ylbenzamide is a substituted benzamide derivative characterized by a benzamide core structure with a methyl group at the 2-position of the benzene ring and an isopropyl group attached to the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their structural versatility and applications in organic synthesis, catalysis, and pharmaceuticals. The methyl and isopropyl substituents likely influence its electronic properties, solubility, and reactivity, making it a candidate for further functionalization or catalytic applications.
Properties
CAS No. |
64141-91-9 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24g/mol |
IUPAC Name |
2-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO/c1-8(2)12-11(13)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,12,13) |
InChI Key |
QEMAILGKGBKPKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Research Findings
- Electronic Effects : The methyl group in 2-methyl-N-propan-2-ylbenzamide likely enhances electron density at the benzene ring, contrasting with the electron-withdrawing chloro group in 2-chloro-N-(propan-2-yl)benzamide , which may reduce reactivity in electrophilic substitutions .
- Directing Groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables selective C–H activation in metal-catalyzed reactions, a feature absent in simpler benzamides .
- Synthetic Flexibility : Propoxy and dimethylamide substituents (e.g., N,N-dimethyl-2-propoxybenzamide ) improve solubility in polar solvents, advantageous for pharmaceutical formulations .
Divergences and Limitations
- Catalytic Utility : While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is tailored for catalysis, the isopropyl group in This compound may sterically hinder metal coordination unless modified .
- Stability Trade-offs : Chlorinated analogs like 2-chloro-N-(propan-2-yl)benzamide offer enhanced thermal stability but may pose environmental or toxicity concerns .
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